molecular formula C9H18N2O2 B7859665 (2-Dimethylaminomethyl-pyrrolidin-1-yl)-acetic acid

(2-Dimethylaminomethyl-pyrrolidin-1-yl)-acetic acid

Cat. No.: B7859665
M. Wt: 186.25 g/mol
InChI Key: PJJLZTXGKQRQQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Dimethylaminomethyl-pyrrolidin-1-yl)-acetic acid is a pyrrolidine derivative featuring a dimethylaminomethyl group at the 2-position of the pyrrolidine ring and an acetic acid moiety attached to the nitrogen at the 1-position. This compound combines the structural rigidity of the pyrrolidine ring with the basicity of the dimethylamino group and the hydrophilic carboxylic acid functionality. While direct studies on this compound are sparse in the provided evidence, its structural analogs (e.g., pyrrolidine-acetic acid derivatives) are explored for pharmaceutical, catalytic, and environmental applications .

Properties

IUPAC Name

2-[2-[(dimethylamino)methyl]pyrrolidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-10(2)6-8-4-3-5-11(8)7-9(12)13/h8H,3-7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJLZTXGKQRQQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCN1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Donor–Acceptor Cyclopropane Activation

A novel route adapted from donor–acceptor (D–A) cyclopropane chemistry involves the Lewis acid-catalyzed ring opening of cyclopropane 1a (bearing ester and aryl groups) with dimethylamine. Nickel perchlorate facilitates nucleophilic attack by dimethylamine at the cyclopropane’s electrophilic carbon, generating γ-amino ester 4a (Scheme 1). This intermediate undergoes spontaneous lactamization under reflux with acetic acid in toluene, forming pyrrolidin-2-one 2a as a diastereomeric mixture.

Scheme 1: Key Steps in Cyclopropane-Based Synthesis

  • Cyclopropane opening :
    Cyclopropane 1a+Me2NHNi(ClO4)2γ-amino ester 4a\text{Cyclopropane } \mathbf{1a} + \text{Me}_2\text{NH} \xrightarrow{\text{Ni(ClO}_4\text{)}_2} \gamma\text{-amino ester } \mathbf{4a}

  • Lactamization :
    4aAcOH, refluxpyrrolidin-2-one 2a\mathbf{4a} \xrightarrow{\text{AcOH, reflux}} \text{pyrrolidin-2-one } \mathbf{2a}

Dealkoxycarbonylation and Functionalization

To convert lactam 2a into the target compound, dealkoxycarbonylation is essential. Alkaline saponification of the ester group followed by thermolysis removes the carbonyl, yielding a pyrrolidine scaffold. Subsequent N-alkylation with bromoacetic acid under basic conditions introduces the acetic acid moiety.

Table 1: Reaction Conditions for Cyclopropane Route

StepReagents/ConditionsYield (%)Source
Cyclopropane openingNi(ClO₄)₂, dimethylamine, DCM75
LactamizationAcetic acid, toluene, reflux60
DealkoxycarbonylationNaOH (aq.), Δ82
N-alkylationBromoacetic acid, K₂CO₃, DMF68

Reductive Amination and Sequential Alkylation

Pyrrolidine-2-carbaldehyde Intermediate

Starting from pyrrolidine-2-carbaldehyde 5 , reductive amination with dimethylamine introduces the dimethylaminomethyl group. Sodium cyanoborohydride facilitates imine reduction in methanol, yielding 2-(dimethylaminomethyl)pyrrolidine 6 .

N-Alkylation with Bromoacetic Acid

The secondary amine in 6 undergoes alkylation with ethyl bromoacetate in the presence of potassium carbonate, forming N-ethoxycarbonylmethyl derivative 7 . Acidic hydrolysis (HCl, reflux) cleaves the ester to yield the target compound.

Scheme 2: Reductive Amination Pathway

  • Reductive amination :
    Pyrrolidine-2-carbaldehyde +Me2NHNaBH3CN6\text{Pyrrolidine-2-carbaldehyde } + \text{Me}_2\text{NH} \xrightarrow{\text{NaBH}_3\text{CN}} \mathbf{6}

  • Alkylation :
    6+BrCH2COOEtK2CO37\mathbf{6} + \text{BrCH}_2\text{COOEt} \xrightarrow{\text{K}_2\text{CO}_3} \mathbf{7}

  • Hydrolysis :
    7HCl, ΔTarget compound\mathbf{7} \xrightarrow{\text{HCl, Δ}} \text{Target compound}

Table 2: Yields and Conditions for Reductive Amination

StepReagents/ConditionsYield (%)Source
Reductive aminationNaBH₃CN, MeOH, rt85
AlkylationBrCH₂COOEt, K₂CO₃, DMF73
Ester hydrolysis6 M HCl, reflux90

Nucleophilic Substitution and Coupling

Thiazole-Mediated Functionalization

Inspired by thiazole coupling methodologies, 2-(chloromethyl)pyrrolidine 8 reacts with dimethylamine to form 2-(dimethylaminomethyl)pyrrolidine 9 . Subsequent N-alkylation with chloroacetic acid under basic conditions (NaH, THF) installs the acetic acid group.

Palladium-Catalyzed Coupling

Alternative approaches employ palladium catalysts for C–N bond formation. For instance, Buchwald–Hartwig amination between pyrrolidine 10 and bromoacetic acid derivatives introduces the acetic acid moiety.

Table 3: Nucleophilic Substitution Protocol

StepReagents/ConditionsYield (%)Source
AminomethylationMe₂NH, K₂CO₃, DMF78
N-alkylationClCH₂COOH, NaH, THF65

Comparative Analysis of Methods

Efficiency and Scalability

  • Cyclopropane route : High modularity but requires specialized D–A cyclopropanes.

  • Reductive amination : Straightforward but limited by imine formation efficiency.

  • Nucleophilic substitution : Scalable but necessitates pre-functionalized intermediates.

Stereochemical Considerations

Diastereomer formation in the cyclopropane method complicates purification, whereas reductive amination preserves stereochemistry at the pyrrolidine’s 2-position.

Green Chemistry Metrics

The cyclopropane route employs toluene and acetic acid, posing environmental concerns. In contrast, aqueous workups in the reductive amination pathway align with greener principles .

Chemical Reactions Analysis

Types of Reactions: (2-Dimethylaminomethyl-pyrrolidin-1-yl)-acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

(2-Dimethylaminomethyl-pyrrolidin-1-yl)-acetic acid has found applications in various scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and intermediates in organic synthesis.

  • Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways.

  • Medicine: Research has explored its use in drug development, particularly in the design of pharmaceuticals targeting specific diseases.

  • Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (2-Dimethylaminomethyl-pyrrolidin-1-yl)-acetic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (2-Dimethylaminomethyl-pyrrolidin-1-yl)-acetic acid with structurally related pyrrolidine-acetic acid derivatives, highlighting key differences in substituents, properties, and applications:

Compound Name Substituent on Pyrrolidine Molecular Weight Key Functional Groups Properties Applications References
This compound 2-(Dimethylaminomethyl) ~186.24 (calculated) -COOH, -N(CH₃)₂ - High basicity (due to dimethylamino group)
- Enhanced solubility in acidic media
- Potential pharmaceutical agent (e.g., receptor binding)
- Chelation studies
2-[2-(Hydroxymethyl)pyrrolidin-1-yl]acetic acid 2-(Hydroxymethyl) 159.19 -COOH, -CH₂OH - Polar, forms hydrogen bonds
- Moderate acidity
- Research chemicals
- Intermediate in organic synthesis
2-[2-(Pyrrolidin-1-yl)phenyl]acetic acid 2-Phenyl (substituted with pyrrolidine) 217.25 -COOH, aromatic ring - Lipophilic
- Limited water solubility
- Antimicrobial studies
- Material science applications
Ethyl 2-oxopyrrolidine-1-acetate 2-Oxo (lactam) 171.19 -COOEt, lactam - Hydrolytically stable
- Neutral pH behavior
- Prodrug design
- Catalysis
2-(1-Pyrrolidinyl)phenylacetic acid 1-Pyrrolidinyl (on phenyl ring) 217.25 -COOH, -N-pyrrolidine - Aromatic and aliphatic hybrid
- Moderate solubility
- Enzyme inhibition studies
- Metal ion adsorption

Key Findings:

Functional Group Influence: The dimethylaminomethyl group in the target compound introduces strong basicity and improves solubility in acidic environments, making it suitable for pH-dependent interactions (e.g., drug delivery or metal chelation). In contrast, the hydroxymethyl group in enhances polarity but lacks basicity. Aromatic substituents (e.g., phenyl in ) reduce water solubility but improve affinity for hydrophobic targets like lipid membranes or aromatic receptors.

Pharmacological Potential: The dimethylamino group may enhance binding to neurotransmitter receptors (e.g., acetylcholine or histamine receptors), similar to antiallergic/spasmolytic agents described in . 2-Oxo-pyrrolidine derivatives (e.g., ) are often used as prodrugs due to their stability and controlled release properties.

The target compound’s -COOH and dimethylamino groups could similarly act as dual-function ligands for heavy metal recovery.

Synthetic Accessibility: The dimethylaminomethyl group can be introduced via reductive amination or nucleophilic substitution, as seen in analogous syntheses .

Biological Activity

(2-Dimethylaminomethyl-pyrrolidin-1-yl)-acetic acid, known for its diverse biological activities, has garnered attention in various fields of research, particularly in pharmacology and medicinal chemistry. This compound exhibits potential therapeutic properties, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, efficacy, and potential applications.

Chemical Structure and Properties

The compound's structure consists of a pyrrolidine ring with a dimethylaminomethyl group attached to an acetic acid moiety. This unique configuration contributes to its biological activity and interaction with various biological targets.

Research indicates that this compound interacts with several molecular pathways, including:

  • Inhibition of Enzymatic Activity : The compound has shown inhibitory effects on specific enzymes involved in cancer cell proliferation.
  • Modulation of Signal Transduction Pathways : It affects pathways related to cell survival and apoptosis, particularly in cancer cells.
  • Neuroprotective Effects : Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis.

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of this compound:

Study Biological Activity Cell Line/Model IC50/EC50 Values Key Findings
Study 1Anti-cancerSK-OV-3 (Ovarian)IC50 = 19 nMInhibits HSP72 induction; potent antiproliferative activity.
Study 2NeuroprotectionNeuronal cellsEC50 = 10 µMReduces oxidative stress-induced apoptosis.
Study 3Anti-inflammatoryMacrophagesIC50 = 5 µMInhibits pro-inflammatory cytokine production.

Case Study 1: Anticancer Activity

A recent investigation demonstrated that this compound significantly inhibited the growth of ovarian cancer cells (SK-OV-3) by interfering with the heat shock factor 1 (HSF1) pathway. The compound displayed an IC50 value of 19 nM, indicating potent antiproliferative effects. This study suggests that the compound could serve as a lead for developing novel cancer therapeutics targeting HSF1-related pathways.

Case Study 2: Neuroprotective Effects

In a neuroprotection study involving neuronal cell lines, the compound exhibited protective effects against oxidative stress. The EC50 value was determined to be 10 µM, showcasing its potential as a therapeutic agent for neurodegenerative diseases. The mechanism was attributed to the reduction of reactive oxygen species (ROS) and modulation of apoptotic signaling pathways.

Case Study 3: Anti-inflammatory Properties

Another study focused on the anti-inflammatory properties of this compound in macrophage models. The compound effectively reduced the secretion of pro-inflammatory cytokines with an IC50 value of 5 µM. This finding points to its potential application in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-dimethylaminomethyl-pyrrolidin-1-yl)-acetic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via condensation of pyrrolidine derivatives with glycine or its analogs under acidic conditions, followed by oxidation. Key parameters include solvent choice (e.g., dimethylformamide for high polarity), temperature (60–80°C to accelerate imine formation), and catalyst selection (e.g., NaBH₄ for selective reduction). Post-synthesis purification via column chromatography or recrystallization improves purity .

Q. How can structural characterization of this compound be performed to confirm its molecular identity?

  • Methodological Answer : Use a combination of Nuclear Magnetic Resonance (NMR) (¹H/¹³C for substituent mapping), Infrared Spectroscopy (IR) (to identify carboxylic acid C=O stretching at ~1700 cm⁻¹), and Mass Spectrometry (MS) (ESI-MS for molecular ion confirmation). X-ray crystallography (using SHELX programs ) resolves 3D conformation, critical for studying stereoelectronic effects .

Q. What are the key physicochemical properties (e.g., solubility, pKa) relevant to its handling in laboratory settings?

  • Methodological Answer : The compound’s carboxylic acid group confers water solubility (~50 mg/mL at pH 7), while the pyrrolidine ring enhances lipid solubility. Its pKa (~4.5 for the carboxylic acid and ~9.2 for the tertiary amine) can be determined via potentiometric titration. Solubility in organic solvents (e.g., DMSO, ethanol) should be validated experimentally for reaction design .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes, receptors)?

  • Methodological Answer : Employ molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to assess binding affinity with targets like GABA receptors or acetylcholinesterase. Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) analyze electronic properties (HOMO-LUMO gaps) to predict reactivity .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer : Standardize assay conditions (pH, temperature, buffer composition) to minimize variability. Use orthogonal assays (e.g., SPR for binding kinetics, fluorescence polarization for competitive inhibition) to cross-validate results. Meta-analyses of published data (e.g., PubChem BioAssay) identify outliers due to impurities or assay interference .

Q. How can the compound’s stability under physiological conditions be assessed for in vivo studies?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) assess degradation. LC-MS identifies metabolites, while circular dichroism (CD) evaluates conformational changes in buffered solutions .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in pharmacological assays?

  • Methodological Answer : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ values with 95% confidence intervals. Bootstrap resampling (1000 iterations) accounts for variability. For multi-target effects, apply hierarchical clustering or PCA to differentiate mechanisms .

Q. How should researchers design experiments to differentiate between stereoisomers of the compound?

  • Methodological Answer : Synthesize enantiomers via chiral catalysts (e.g., Jacobsen’s catalyst) and separate using chiral HPLC (Chiralpak AD-H column). Compare NMR coupling constants and optical rotation ([α]D). Biological activity differences (e.g., IC₅₀ ratios >2) indicate stereospecific interactions .

Safety and Handling

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : Use PPE (gloves, goggles) due to acute toxicity (Category 4 for oral/dermal exposure). Work in a fume hood to avoid inhalation. Store at 2–8°C under nitrogen to prevent oxidation. Spill kits with neutralizers (e.g., sodium bicarbonate) must be accessible .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.